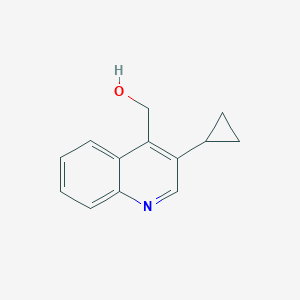![molecular formula C12H19N3O2 B13867350 N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an oxan-4-yl group and a formamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide typically involves the reaction of 5-(oxan-4-yl)-2-propan-2-ylpyrazole with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the formamide group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth.
類似化合物との比較
Similar Compounds
N-(3,5-Dimethyladamantan-1-yl)formamide: This compound has a similar formamide group but differs in the core structure.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Another formamide derivative with a different heterocyclic core.
Uniqueness
N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an oxan-4-yl group and a formamide group makes it a versatile compound for various applications.
特性
分子式 |
C12H19N3O2 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide |
InChI |
InChI=1S/C12H19N3O2/c1-9(2)15-12(13-8-16)7-11(14-15)10-3-5-17-6-4-10/h7-10H,3-6H2,1-2H3,(H,13,16) |
InChIキー |
XGOLBYMPOAXKCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)C2CCOCC2)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)



